molecular formula C16H18N4O B3886002 1-{4-[4-(2-pyrazinyl)-1-piperazinyl]phenyl}ethanone CAS No. 420844-69-5

1-{4-[4-(2-pyrazinyl)-1-piperazinyl]phenyl}ethanone

Cat. No.: B3886002
CAS No.: 420844-69-5
M. Wt: 282.34 g/mol
InChI Key: LVOHSTUZXLFMAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-{4-[4-(2-pyrazinyl)-1-piperazinyl]phenyl}ethanone” is a complex organic molecule that contains a ketone group (ethanone), a phenyl group, a piperazine ring, and a pyrazine ring. The presence of these functional groups suggests that this compound may have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For instance, the piperazine ring could be formed through a reaction of a suitable diamine with a diketone. The pyrazine ring could be introduced through a condensation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine and pyrazine rings are both heterocyclic, containing nitrogen atoms, and the phenyl group is a cyclic hydrocarbon. The ethanone group contains a carbonyl (C=O), which is polar and may participate in various intermolecular interactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The carbonyl group in the ethanone part of the molecule is typically quite reactive and can undergo a variety of reactions, including nucleophilic addition. The nitrogen atoms in the piperazine and pyrazine rings can also participate in reactions, acting as nucleophiles or bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the carbonyl could make it somewhat soluble in polar solvents. The compound’s melting and boiling points, density, and other properties would depend on factors like the size and shape of the molecule, as well as the types and strengths of the intermolecular forces present .

Mechanism of Action

Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s intended for use in a biological context, for example as a drug, its mechanism of action would depend on its interactions with biological molecules. The presence of multiple nitrogen atoms might allow it to bind to various biological targets .

Future Directions

The potential applications and future directions for this compound would depend largely on its properties and reactivity. It could potentially be of interest in fields like medicinal chemistry, if it shows promising biological activity, or materials science, if it has useful physical properties .

Properties

IUPAC Name

1-[4-(4-pyrazin-2-ylpiperazin-1-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-13(21)14-2-4-15(5-3-14)19-8-10-20(11-9-19)16-12-17-6-7-18-16/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVOHSTUZXLFMAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801224122
Record name 1-[4-[4-(2-Pyrazinyl)-1-piperazinyl]phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801224122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

420844-69-5
Record name 1-[4-[4-(2-Pyrazinyl)-1-piperazinyl]phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=420844-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-[4-(2-Pyrazinyl)-1-piperazinyl]phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801224122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{4-[4-(2-pyrazinyl)-1-piperazinyl]phenyl}ethanone
Reactant of Route 2
Reactant of Route 2
1-{4-[4-(2-pyrazinyl)-1-piperazinyl]phenyl}ethanone
Reactant of Route 3
Reactant of Route 3
1-{4-[4-(2-pyrazinyl)-1-piperazinyl]phenyl}ethanone
Reactant of Route 4
Reactant of Route 4
1-{4-[4-(2-pyrazinyl)-1-piperazinyl]phenyl}ethanone
Reactant of Route 5
Reactant of Route 5
1-{4-[4-(2-pyrazinyl)-1-piperazinyl]phenyl}ethanone
Reactant of Route 6
Reactant of Route 6
1-{4-[4-(2-pyrazinyl)-1-piperazinyl]phenyl}ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.